molecular formula C12H14Cl2N6O B7436490 2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine

2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine

Cat. No. B7436490
M. Wt: 329.18 g/mol
InChI Key: UDVDJXBPELMQFM-UHFFFAOYSA-N
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Description

2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine, commonly known as DTT, is a triazine-based compound that has been widely studied in the field of biochemistry and pharmacology. DTT is a potent inhibitor of protein disulfide isomerase (PDI), an essential enzyme involved in protein folding, and has been used in various research applications to investigate the role of PDI in cellular processes.

Mechanism of Action

DTT exerts its inhibitory effect on 2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine by reducing the disulfide bonds present in the enzyme's active site. This reduction results in the inactivation of 2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine, leading to the accumulation of misfolded proteins in the endoplasmic reticulum. The accumulation of misfolded proteins triggers the unfolded protein response (UPR), a cellular stress response mechanism that aims to restore protein homeostasis.
Biochemical and Physiological Effects
DTT has been shown to affect various biochemical and physiological processes in cells. Its inhibition of 2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine has been linked to the activation of the UPR, which can lead to cell death in severe cases. DTT has also been shown to affect the redox state of cells, leading to oxidative stress and DNA damage. Additionally, DTT has been shown to affect the activity of various enzymes involved in cellular metabolism, including glucose-6-phosphate dehydrogenase and lactate dehydrogenase.

Advantages and Limitations for Lab Experiments

DTT has several advantages when used in laboratory experiments. Its potent inhibitory effect on 2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine makes it an excellent tool for investigating the role of 2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine in various cellular processes. Additionally, DTT is readily available and relatively inexpensive, making it a popular choice for many researchers. However, DTT has some limitations, including its potential to cause oxidative stress and DNA damage, which can affect the results of experiments. Additionally, DTT's inhibitory effect on 2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine can be irreversible, making it difficult to reverse the effects of DTT once it has been added to cells.

Future Directions

There are several future directions for research involving DTT. One area of interest is the role of 2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine in cancer progression, as 2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine has been shown to play a crucial role in tumor growth and metastasis. Additionally, researchers are investigating the potential of DTT as a therapeutic agent for various diseases, including neurodegenerative disorders and viral infections. Finally, researchers are exploring the development of new compounds that can selectively target 2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine, potentially leading to the development of more effective treatments for various diseases.

Synthesis Methods

DTT can be synthesized using a simple two-step procedure. The first step involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the intermediate 2-(2,4-dichlorophenyl)hydrazono-3-oxobutanoate. The second step involves the reaction of the intermediate with guanidine to form DTT.

Scientific Research Applications

DTT has been extensively used in scientific research to investigate the role of 2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine in various cellular processes. 2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine is a crucial enzyme involved in protein folding, and its inhibition by DTT has been shown to affect the folding of various proteins, including insulin, erythropoietin, and interferon. DTT has also been used in studies investigating the role of 2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine in cancer progression, neurodegenerative diseases, and viral infections.

properties

IUPAC Name

2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N6O/c13-8-2-1-7(9(14)5-8)6-21-4-3-17-12-19-10(15)18-11(16)20-12/h1-2,5H,3-4,6H2,(H5,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVDJXBPELMQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COCCNC2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine

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